molecular formula C8H6ClNO2S2 B13160824 1,3-Benzothiazol-2-ylmethanesulfonyl chloride

1,3-Benzothiazol-2-ylmethanesulfonyl chloride

Katalognummer: B13160824
Molekulargewicht: 247.7 g/mol
InChI-Schlüssel: KHPIMOLUMANQGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Benzothiazol-2-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C₈H₆ClNO₂S₂. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Benzothiazol-2-ylmethanesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2-mercaptobenzothiazole with chloromethanesulfonyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction conditions often include cooling the reaction mixture to maintain a low temperature and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzothiazol-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reacting with an amine can produce a sulfonamide derivative, while reacting with an alcohol can yield a sulfonate ester .

Wirkmechanismus

The mechanism of action of 1,3-Benzothiazol-2-ylmethanesulfonyl chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The benzothiazole moiety can interact with various molecular targets, including enzymes and receptors, leading to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity and the presence of both the benzothiazole and sulfonyl chloride functional groups. This combination allows for versatile applications in synthesis and research .

Eigenschaften

Molekularformel

C8H6ClNO2S2

Molekulargewicht

247.7 g/mol

IUPAC-Name

1,3-benzothiazol-2-ylmethanesulfonyl chloride

InChI

InChI=1S/C8H6ClNO2S2/c9-14(11,12)5-8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2

InChI-Schlüssel

KHPIMOLUMANQGI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)CS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.